Cas no 71902-33-5 (3,5-Difluoropyridine)

3,5-Difluoropyridine structure
3,5-Difluoropyridine structure
Nombre del producto:3,5-Difluoropyridine
Número CAS:71902-33-5
MF:C5H3F2N
Megavatios:115.0808
MDL:MFCD03412222
CID:59280
PubChem ID:642820

3,5-Difluoropyridine Propiedades químicas y físicas

Nombre e identificación

    • 3,5-Difluoropyridine
    • pyridine,3,5-difluoro
    • pyridine, 3,5-difluoro-
    • 3,5-difluoro-pyridine
    • 3,5-difluoropyridine;
    • PubChem10556
    • 3,5-difluoro-pyridine;
    • KSC377A3N
    • 3,5-DIFLUORO PYRIDINE
    • EBD17518
    • SBB054377
    • AF10112
    • AB14383
    • VP10999
    • AS04885
    • AB0008624
    • AM20061729
    • BP-11397
    • EN300-96529
    • 3,5-Difluoropyridine, 97%
    • WRXAZPPGFLETFR-UHFFFAOYSA-N
    • InChI=1/C5H3F2N/c6-4-1-5(7)3-8-2-4/h1-3
    • SCHEMBL56635
    • PS-9234
    • FT-0614613
    • AKOS005063397
    • 71902-33-5
    • PB43349
    • D4038
    • DTXSID70349074
    • AC-24486
    • GEO-03900
    • J-511333
    • MFCD03412222
    • CS-W001244
    • 3,5-Difluoropyridine,98%
    • DB-024227
    • DTXCID30300146
    • MDL: MFCD03412222
    • Renchi: 1S/C5H3F2N/c6-4-1-5(7)3-8-2-4/h1-3H
    • Clave inchi: WRXAZPPGFLETFR-UHFFFAOYSA-N
    • Sonrisas: FC1C([H])=NC([H])=C(C=1[H])F
    • Brn: 7914363

Atributos calculados

  • Calidad precisa: 115.02300
  • Masa isotópica única: 115.023
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 8
  • Cuenta de enlace giratorio: 0
  • Complejidad: 68.8
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Superficie del Polo topológico: 12.9
  • Carga superficial: 0
  • Xlogp3: 1.1

Propiedades experimentales

  • Color / forma: Colorless to Yellow Liquid
  • Denso: 1.256 g/mL at 25 °C
  • Punto de fusión: No data available
  • Punto de ebullición: 93°C(lit.)
  • Punto de inflamación: Fahrenheit: 44.6 ° f
    Celsius: 7 ° c
  • índice de refracción: n20/D 1.444
  • PSA: 12.89000
  • Logp: 1.35980
  • Disolución: Insoluble in water.

3,5-Difluoropyridine Información de Seguridad

3,5-Difluoropyridine Datos Aduaneros

  • Código HS:2933399090
  • Datos Aduaneros:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3,5-Difluoropyridine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1051001-25g
3,5-Difluoropyridine
71902-33-5 98%
25g
¥417.00 2024-05-02
Chemenu
CM120906-25g
3,5-Difluoropyridine
71902-33-5 98%
25g
$82 2024-07-24
Chemenu
CM120906-50g
3,5-Difluoropyridine
71902-33-5 98%
50g
$170 2023-02-17
TRC
D447750-1000mg
3,5-Difluoropyridine
71902-33-5
1g
$98.00 2023-05-18
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L19539-1g
3,5-Difluoropyridine, 98%
71902-33-5 98%
1g
¥1700.00 2023-03-16
TRC
D447750-500mg
3,5-Difluoropyridine
71902-33-5
500mg
$87.00 2023-05-18
Enamine
EN300-96529-5.0g
3,5-difluoropyridine
71902-33-5 95%
5.0g
$64.0 2024-05-21
Enamine
EN300-96529-25.0g
3,5-difluoropyridine
71902-33-5 95%
25.0g
$236.0 2024-05-21
AstaTech
61832-4*25/G
3,5-DIFLUOROPYRIDINE
71902-33-5 97%
4*25/G
$551 2022-06-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D828670-1g
3,5-Difluoropyridine
71902-33-5 98%
1g
¥54.90 2022-01-12

3,5-Difluoropyridine Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Triethylsilane Catalysts: (OC-6-43)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylide… Solvents: Tetrahydrofuran ;  28 h, 343 K
2.1 Reagents: Triethylsilane Catalysts: (OC-6-43)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylide… Solvents: Tetrahydrofuran ;  3 d, 343 K
Referencia
Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the NHC on the Regioselectivity of C-F Activation and Chemoselectivity of C-F versus C-H Bond Cleavage
McKay, David; et al, ACS Catalysis, 2015, 5(2), 776-787

Synthetic Routes 2

Condiciones de reacción
1.1 Solvents: Toluene-d8 ;  8 h, rt → 50 °C
2.1 Solvents: Toluene ;  3 d, rt
3.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
2.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Synthetic Routes 5

Condiciones de reacción
1.1 Solvents: Toluene-d8 ;  2 h, rt
2.1 Solvents: Toluene ;  3 d, rt
3.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Synthetic Routes 6

Condiciones de reacción
1.1 Solvents: Toluene-d8 ;  -30 °C; 20 h, -15 °C
2.1 Solvents: Toluene-d8 ;  2 h, rt
3.1 Solvents: Toluene ;  3 d, rt
4.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Synthetic Routes 7

Condiciones de reacción
1.1 Solvents: Toluene-d8 ;  8 h, rt → 50 °C
2.1 Solvents: Toluene ;  3 d, rt
3.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Triethylsilane Catalysts: (OC-6-43)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylide… Solvents: Tetrahydrofuran ;  3 d, 343 K
Referencia
Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the NHC on the Regioselectivity of C-F Activation and Chemoselectivity of C-F versus C-H Bond Cleavage
McKay, David; et al, ACS Catalysis, 2015, 5(2), 776-787

Synthetic Routes 9

Condiciones de reacción
1.1 Solvents: Toluene ;  3 d, rt
2.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Synthetic Routes 10

Condiciones de reacción
1.1 Solvents: Toluene-d8 ;  -30 °C; 20 h, -15 °C
2.1 Solvents: Toluene-d8 ;  8 h, rt → 50 °C
3.1 Solvents: Toluene ;  3 d, rt
4.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

3,5-Difluoropyridine Raw materials

3,5-Difluoropyridine Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:71902-33-5)3,5-Difluoropyridine
A1206826
Pureza:99%
Cantidad:100g
Precio ($):197.0